molecular formula C12H19N5 B15049014 bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15049014
M. Wt: 233.31 g/mol
InChI Key: FVEKXACVSPMNGJ-UHFFFAOYSA-N
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Description

Bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine: is a heterocyclic compound that features two pyrazole rings connected by a central amine group Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to scale up the process. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

    Bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine: is unique due to the presence of ethyl groups on the pyrazole rings, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-3-16-11(5-7-14-16)9-13-10-12-6-8-15-17(12)4-2/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

FVEKXACVSPMNGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=NN2CC

Origin of Product

United States

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